1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol
Description
Chlorobenzyl Group
- Electron-Withdrawing Effects : The chlorine atom enhances sulfonyl group electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites.
- Hydrophobic Interactions : The aromatic ring participates in CH/π interactions with protein hydrophobic pockets, as demonstrated in MDM2-p53 inhibitor complexes.
- Metabolic Stability : Chlorine reduces oxidative metabolism, prolonging half-life in vivo.
Methylphenyl Group
- Steric Hindrance : The methyl group at the para position directs sulfonyl group orientation, influencing regioselectivity in subsequent reactions.
- Lipophilicity Enhancement : Increases membrane permeability, critical for central nervous system (CNS)-targeted drugs.
- Crystal Packing : Methyl groups stabilize molecular crystals via van der Waals interactions, improving synthetic handling.
Table 2. Substituent Contributions to Molecular Properties
| Substituent | Role | Example Application |
|---|---|---|
| 4-Chlorobenzyl | Enhances electrophilicity, stability | Kinase inhibitor scaffolds |
| 4-Methylphenyl | Modulates lipophilicity, steric effects | CNS drug candidates |
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-2-(4-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3S/c1-13-3-7-15(8-4-13)17(2,19)12-22(20,21)11-14-5-9-16(18)10-6-14/h3-10,19H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZXYAETRUTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol typically involves the reaction of 4-chlorobenzyl chloride with 4-methylphenyl sulfone in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol serves as a valuable reagent and intermediate for synthesizing more complex molecules. Its sulfonyl group allows for various chemical transformations, including:
- Oxidation : Conversion to sulfone derivatives.
- Reduction : Transformation of the sulfonyl group to sulfide.
- Substitution Reactions : Nucleophilic substitutions involving the chlorophenyl group.
These reactions are critical for developing new compounds in pharmaceutical and materials science.
Biological Research
The compound has been studied for its potential biological activities:
Medicinal Applications
The unique chemical structure of this compound makes it an interesting candidate for drug development. Its interactions with specific molecular targets could lead to the development of new therapeutic agents aimed at treating various diseases, particularly those related to microbial infections and cancer.
Industrial Applications
In the industrial sector, this compound can be utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other chemical manufacturing processes.
Case Study 2: Enzyme Inhibition Studies
In vitro studies have shown that compounds with similar sulfonyl structures can effectively inhibit AChE activity. These findings imply that this compound could also possess enzyme inhibition capabilities that may be beneficial in neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol
- Key Difference : The 2-chlorophenyl group replaces the 4-methylphenyl ring in the target compound .
- Molecular Formula : C₁₆H₁₆Cl₂O₃S (vs. C₁₇H₁₉ClO₃S for the target compound, assuming methyl substitution replaces one chlorine).
- Electronic Effects :
- Synthetic Pathways : Both compounds likely share similar sulfonylation steps, but coupling reagents may vary to accommodate differing substituent reactivity.
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- Key Difference: A chalcone derivative with an α,β-unsaturated ketone backbone instead of a sulfonyl-propanol structure .
- Applications : Chalcones are often studied for antimicrobial or anticancer activity, whereas sulfonyl-containing compounds may target enzymes like proteases or kinases.
Physicochemical Properties
Biological Activity
1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol, with the CAS number 339276-86-7, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various research findings and case studies.
- Molecular Formula : C17H19ClO3S
- Molar Mass : 338.85 g/mol
- Density : 1.285 g/cm³ (predicted)
- Boiling Point : 559.0 ± 50.0 °C (predicted)
- pKa : 13.05 ±
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 16d | S. aureus | < 10 µg/mL |
| 16e | S. epidermidis | < 10 µg/mL |
These findings suggest that the presence of chlorobenzyl and methylphenyl groups may enhance the compound's efficacy against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxicity against several cancer cell lines, including HeLa and MCF-7 cells.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 8.49 - 62.84 |
| MCF-7 | 11.20 - 93.46 |
| SKOV-3 | 7.87 - 70.53 |
The most active derivatives showed IC50 values below 10 µg/mL, indicating potent anticancer activity .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Research on related compounds has shown that they can effectively scavenge free radicals, contributing to their therapeutic potential.
Case Studies
A notable study evaluated the biological activity of sulfonamide derivatives similar to the compound . The results highlighted the importance of structural modifications in enhancing biological efficacy:
- Study Findings :
- Compounds with a naphthalene group at the R2 position demonstrated superior antibacterial activity compared to those with simpler structures.
- The most effective compounds were able to inhibit biofilm formation by clinical strains significantly, suggesting their potential use in treating infections caused by biofilm-forming bacteria .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol?
Answer:
A common approach involves sulfonylation of 2-(4-methylphenyl)-2-propanol using 4-chlorobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The reaction typically proceeds in anhydrous dichloromethane at 0–25°C. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Key intermediates should be monitored by TLC, and final product purity validated by HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm sulfonyl (-SO2-) and propanol (-OH) groups. Aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) are diagnostic .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns.
- X-ray Crystallography: For absolute configuration determination, single-crystal X-ray diffraction is recommended, as demonstrated for structurally related sulfonamides .
Advanced: How can researchers design experiments to evaluate substituent effects on bioactivity?
Answer:
- Synthetic Analogs: Replace the 4-chlorobenzyl or 4-methylphenyl groups with electron-withdrawing (e.g., -NO2, -CF3) or electron-donating (e.g., -OCH3) substituents. Use Pd-catalyzed cross-coupling or nucleophilic aromatic substitution for diversification .
- Biological Assays: Test analogs in antimicrobial (MIC assays), antioxidant (DPPH radical scavenging), or enzyme inhibition studies. Correlate activity trends with Hammett σ constants or computational descriptors (e.g., logP, polar surface area) .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Orthogonal Assays: Validate initial findings using multiple assays (e.g., agar diffusion vs. microdilution for antimicrobial activity).
- Purity Analysis: Quantify impurities (e.g., sulfoxide byproducts) via HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and UV detection at 254 nm .
- Batch Consistency: Compare results across independently synthesized batches to rule out synthetic variability .
Advanced: What computational strategies predict interactions between this compound and biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450 enzymes). Optimize force field parameters for sulfonyl and aromatic interactions .
- DFT Studies: Calculate electrostatic potential maps (B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites. Compare with experimental reactivity data (e.g., oxidation to sulfones) .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Catalysis: Screen transition-metal catalysts (e.g., Pd/C, CuI) for Suzuki-Miyaura coupling of aryl halides.
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency.
- Kinetic Analysis: Use in-situ IR or NMR to monitor reaction progress and identify rate-limiting steps .
Basic: What safety protocols are essential during handling and storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
